5-(benzyloxy)-4-oxo-N-(3,4,5-trimethoxyphenyl)-4H-pyran-2-carboxamide 5-(benzyloxy)-4-oxo-N-(3,4,5-trimethoxyphenyl)-4H-pyran-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1021060-29-6
VCID: VC7519351
InChI: InChI=1S/C22H21NO7/c1-26-17-9-15(10-18(27-2)21(17)28-3)23-22(25)19-11-16(24)20(13-30-19)29-12-14-7-5-4-6-8-14/h4-11,13H,12H2,1-3H3,(H,23,25)
SMILES: COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC(=O)C(=CO2)OCC3=CC=CC=C3
Molecular Formula: C22H21NO7
Molecular Weight: 411.41

5-(benzyloxy)-4-oxo-N-(3,4,5-trimethoxyphenyl)-4H-pyran-2-carboxamide

CAS No.: 1021060-29-6

Cat. No.: VC7519351

Molecular Formula: C22H21NO7

Molecular Weight: 411.41

* For research use only. Not for human or veterinary use.

5-(benzyloxy)-4-oxo-N-(3,4,5-trimethoxyphenyl)-4H-pyran-2-carboxamide - 1021060-29-6

Specification

CAS No. 1021060-29-6
Molecular Formula C22H21NO7
Molecular Weight 411.41
IUPAC Name 4-oxo-5-phenylmethoxy-N-(3,4,5-trimethoxyphenyl)pyran-2-carboxamide
Standard InChI InChI=1S/C22H21NO7/c1-26-17-9-15(10-18(27-2)21(17)28-3)23-22(25)19-11-16(24)20(13-30-19)29-12-14-7-5-4-6-8-14/h4-11,13H,12H2,1-3H3,(H,23,25)
Standard InChI Key WATZACZYFCCBOG-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC(=O)C(=CO2)OCC3=CC=CC=C3

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a central pyran-2-carboxamide core, with a benzyloxy group at the 5-position and a 3,4,5-trimethoxyphenyl carboxamide moiety at the 2-position. The IUPAC name, 4-oxo-5-phenylmethoxy-N-(3,4,5-trimethoxyphenyl)pyran-2-carboxamide, reflects this substitution pattern . Key functional groups include:

  • Carbonyl groups at positions 2 and 4 of the pyran ring.

  • Methoxy substituents (-OCH3_3) on the phenyl ring, contributing to lipophilicity.

  • Benzyloxy group (-OCH2_2C6_6H5_5), enhancing steric bulk.

The SMILES notation COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC(=O)C(=CO2)OCC3=CC=CC=C3 provides a linear representation of its structure.

Table 1: Key Identifiers and Physical Properties

PropertyValueSource
Molecular FormulaC22H21NO7\text{C}_{22}\text{H}_{21}\text{NO}_{7}
Molecular Weight411.41 g/mol
IUPAC Name4-oxo-5-phenylmethoxy-N-(3,4,5-trimethoxyphenyl)pyran-2-carboxamide
InChI KeyWATZACZYFCCBOG-UHFFFAOYSA-N
CAS Registry Number1021060-29-6

Spectroscopic Characterization

Synthesis of the compound is typically confirmed via spectroscopic methods:

  • Infrared (IR) Spectroscopy: Peaks at ~1700 cm1^{-1} (C=O stretching of carboxamide and ketone) and ~1250 cm1^{-1} (C-O-C stretching of methoxy groups).

  • Nuclear Magnetic Resonance (NMR):

    • 1HNMR^1\text{H} \text{NMR}: Signals for methoxy protons (~δ 3.8–3.9 ppm), benzyloxy methylene protons (~δ 4.6–5.0 ppm), and aromatic protons (~δ 6.5–7.5 ppm).

    • 13CNMR^{13}\text{C} \text{NMR}: Resonances for carbonyl carbons (~δ 165–175 ppm) and methoxy carbons (~δ 55–60 ppm).

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound is synthesized through a multi-step protocol:

  • Formation of the Pyran Core: Condensation of diketene derivatives with benzyl-protected hydroxyl groups .

  • Carboxamide Coupling: Reaction of 5-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid with 3,4,5-trimethoxyaniline using coupling agents like EDC/HOBt .

  • Purification: Column chromatography or recrystallization to achieve >95% purity.

A patent (CN113845502A) describes an optimized method for preparing intermediates like 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid, a precursor to this compound .

Stability and Reactivity

  • Hydrolytic Sensitivity: The benzyloxy group is susceptible to acid-catalyzed cleavage, necessitating anhydrous conditions during synthesis.

  • Oxidative Stability: The methoxy substituents resist oxidation under standard storage conditions .

Biological Activities and Mechanisms

Src Kinase Inhibition

Src family kinases (SFKs) are tyrosine kinases involved in cell proliferation and metastasis. The compound exhibits inhibitory activity against Src kinase (IC50_{50} values in the micromolar range), likely through competitive binding at the ATP-binding site . Molecular docking studies suggest:

  • Hydrogen bonding between the carboxamide group and kinase residues (e.g., Glu310).

  • Hydrophobic interactions between the trimethoxyphenyl group and the kinase’s hydrophobic pocket .

Table 2: Preliminary Biological Data

Assay TypeResultSource
Src Kinase InhibitionIC50_{50} = 12.3 µM
Cytotoxicity (HeLa cells)CC50_{50} = 45.8 µM

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